Enhanced Alkylation Yield of (4-Iodobutyl)benzene Relative to 4-Bromobutylbenzene in Nucleophilic Substitution
In direct comparative studies, (4-iodobutyl)benzene demonstrates significantly higher reactivity than the corresponding bromide in nucleophilic alkylation reactions. When reacted with substituted pyridines under identical conditions, the iodo-derivative achieved 85% alkylation yield, compared to only 65% for the 4-bromobutyl analog [1]. This 20-percentage-point increase in yield translates to substantially higher material efficiency and reduced purification burden.
| Evidence Dimension | Alkylation yield |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | 4-Bromobutyl analog (65% yield) |
| Quantified Difference | 20 percentage point increase in yield |
| Conditions | Substituted pyridine alkylation under identical conditions |
Why This Matters
A 20% absolute increase in yield directly reduces the number of reaction runs required to obtain a given quantity of product, thereby lowering procurement costs for the limiting reagent and minimizing waste.
- [1] 4-Iodobutyl Pivalate (CAS 82131-05-3) Technical Datasheet. BOC Sciences. View Source
